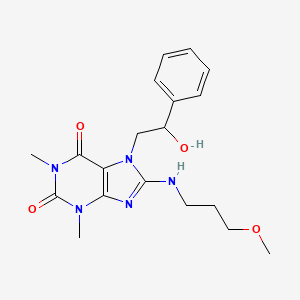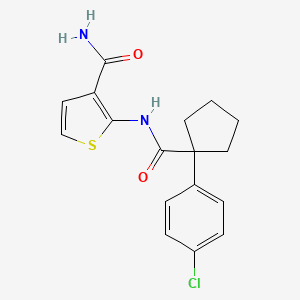![molecular formula C21H11Cl3F3N3O3 B2554193 methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate CAS No. 318949-23-4](/img/structure/B2554193.png)
methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C21H11Cl3F3N3O3 and its molecular weight is 516.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking Study of New Heterocyclic Compounds
A study by (Katariya, Vennapu, & Shah, 2021) explored the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine. These compounds demonstrated potent anticancer and antimicrobial activities, with one compound showing the highest potency. Molecular docking studies suggest these compounds could help overcome microbe resistance to pharmaceutical drugs.
Novel Pyrazole Derivatives with Antimicrobial and Anticancer Properties
Research by (Hafez, El-Gazzar, & Al-Hussain, 2016) focused on the synthesis of new pyrazole derivatives exhibiting significant antimicrobial and anticancer activities, with some compounds showing higher efficacy than the reference drug doxorubicin.
Synthesis and Characterization of Isostructural Thiazole Derivatives
(Kariuki, Abdel-Wahab, & El‐Hiti, 2021) synthesized and characterized isostructural thiazole derivatives. They found that these compounds, due to their structural properties, could have potential applications in various scientific fields.
Design and Synthesis of Triazolyl Pyrazole Derivatives
A study by (Bhat et al., 2016) involved the design and synthesis of triazolyl pyrazole derivatives with potential as antimicrobial, antifungal, and antioxidant agents. Molecular docking studies indicate these compounds as promising inhibitors of the E. coli MurB enzyme.
Synthesis and Transformations of Oxazole Derivatives
(Prokopenko et al., 2010) synthesized and explored the transformations of oxazole derivatives, leading to the introduction of various functional groups and expanding their potential applications in scientific research.
Structural Characterization of Pyrazolyl Propionic Acid Derivatives
In research by (Kumarasinghe, Hruby, & Nichol, 2009), 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester were synthesized and structurally characterized, contributing to understanding their potential in various scientific applications.
Design of Triazolyl Chalcone Derivatives
A study by (Bhat et al., 2016) synthesized a series of triazolyl chalcone derivatives with potential antimicrobial, antioxidant, and anticancer properties, particularly effective against breast cancer cell lines.
Synthesis of Pyrazolo[3,4-b]quinolin-5-ones
(Quiroga et al., 1998) synthesized pyrazolo[3,4-b]quinolin-5-ones, contributing to the development of compounds with potential applications in medicinal chemistry.
Synthesis and Inhibition of Plasmodium falciparum Enzyme
(Vah et al., 2022) synthesized pyrazole derivatives as inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase, showing potential as antimalarial agents.
properties
IUPAC Name |
methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl3F3N3O3/c1-32-20(31)16-17(15-13(23)6-3-7-14(15)24)29-33-18(16)12-9-30(28-19(12)21(25,26)27)11-5-2-4-10(22)8-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZKTELGECLVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C3=CN(N=C3C(F)(F)F)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl3F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2554111.png)
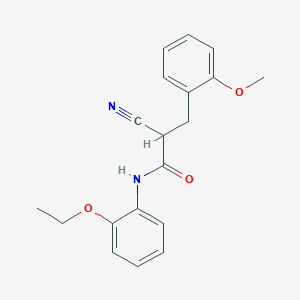

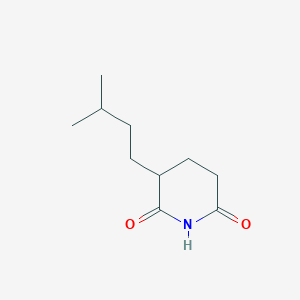
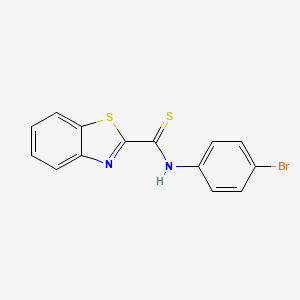

![Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate](/img/structure/B2554123.png)
![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2554124.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)
![N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2554126.png)
![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2554127.png)
